Tetrahydrofuran-2-carboxylic acid
Overview
Description
Tetrahydrofuran-2-carboxylic acid (THFC) is a chiral building block used in the synthesis of various pharmaceuticals, including beta-lactam antibiotics and peptidomimetics. It is a derivative of tetrahydrofuran with a carboxylic acid functional group at the second position, which is key to its reactivity and utility in chemical synthesis .
Synthesis Analysis
The synthesis of THFC and its derivatives has been approached through various methods. One route involves the enantioselective hydrolysis of ethyl tetrahydrofuran-2-carboxylate using Aspergillus melleus protease, yielding (R)-THFC with high enantiomeric excess . Another method employs aldol condensations of N-substituted alpha-amino aldehydes with enolates and enol silyl ethers of gamma-butyrolactone, leading to diastereomeric 3-substituted-tetrahydrofuran 2-carboxylic acids . Additionally, a chemoenzymatic preparation of (R)-THFC has been developed, which is scalable and practical for industrial applications .
Molecular Structure Analysis
The molecular structure of THFC is characterized by the tetrahydrofuran ring, a five-membered ether ring, which imparts rigidity and a defined three-dimensional shape to the molecule. This structural feature is crucial for the molecule's biological activity and its role as a building block in more complex molecules. The carboxylic acid group provides a site for further chemical reactions, such as esterification or amidation .
Chemical Reactions Analysis
THFC is involved in various chemical reactions due to its reactive carboxylic acid group. It can form dimers through intermolecular associations, which can be studied using vibrational circular dichroism (VCD) . The compound also serves as a precursor for the synthesis of constrained oxacyclic hydroxyethylene isosteres of aspartic protease inhibitors, which are important in the development of treatments for diseases like Alzheimer's .
Physical and Chemical Properties Analysis
The physical and chemical properties of THFC are influenced by its functional groups and molecular structure. The presence of the carboxylic acid group allows for strong intermolecular associations, particularly dimerization in solution. These associations can affect the compound's solubility, boiling point, and melting point. The tetrahydrofuran ring contributes to the molecule's stability and reactivity, making it a versatile intermediate in organic synthesis .
Scientific Research Applications
1. Intermolecular Associations in Solutions
Tetrahydrofuran-2-carboxylic acid demonstrates significant intermolecular associations, particularly in its chiral form. It acts as a chiral building block for beta-lactam antibiotics. Studies using vibrational circular dichroism (VCD) have shown that in solutions like CDCl3 and CS2, there exists a complex equilibrium between monomers and dimers of tetrahydrofuran-2-carboxylic acid (Kuppens et al., 2006).
2. Enantioselective Hydrolysis for Chiral Building Blocks
The compound has been utilized in the enantioselective hydrolysis of its esters, which is a critical step in developing practical scalable approaches for chiral building blocks like furopenem (Fujima et al., 2003).
3. Synthesis of Sugar Amino Acids
Tetrahydrofuran-2-carboxylic acid is used in the enantiospecific synthesis of sugar amino acids. This process involves chemical manipulation of chiral precursors derived from galactose to form tetrahydrofuran rings, which are crucial in the synthesis of these sugar amino acids (Uhrig et al., 2010).
4. DNA/RNA Binding Properties in Biomimetic Structures
Its derivatives are instrumental in designing biomimetic structures, like peptide nucleic acids (PNA), which exhibit high DNA binding affinity and specificity. The incorporation of the tetrahydrofuran ring reduces nonspecific interactions common in PNA due to its hydrophobic nature (Sriwarom et al., 2015).
5. Synthesis of Lignans and Related Compounds
The compound has been used in the stereoselective synthesis of tetrahydrofuran lignans, which are precursors to natural products. This involves studying the effects of substituents on reactions like Diels-Alder and catalytic hydrogenation (Pei et al., 2000).
6. Structural Studies in Oligomers
Tetrahydrofuran-based γ-amino acids, derived from tetrahydrofuran-2-carboxylic acid, have been synthesized and used in secondary structural studies to understand the conformational preferences in oligomers (Edwards et al., 2006).
Safety And Hazards
Tetrahydrofuran-2-carboxylic acid causes severe skin burns and eye damage . It is recommended to wear suitable protective equipment, prevent generation of vapor or mist, wash hands and face thoroughly after handling, use a closed system if possible, use a ventilation, local exhaust if vapor or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
Future Directions
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in this Review . In particular, the focus is on the mechanistic aspects of the catalytic hydrogenation and highlight the bifunctional nature of the mechanism that is preferred for supported metal catalysts as well as homogeneous transition metal complexes .
properties
IUPAC Name |
oxolane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJLJRQIPMGXEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601030927 | |
Record name | Tetrahydro-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Furancarboxylic acid, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Tetrahydrofuran-2-carboxylic acid | |
CAS RN |
16874-33-2 | |
Record name | (±)-Tetrahydro-2-furoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16874-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2-furancarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16874-33-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furancarboxylic acid, tetrahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydro-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601030927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2-furancarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.132 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAHYDRO-2-FUROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ7M2QK6X3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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